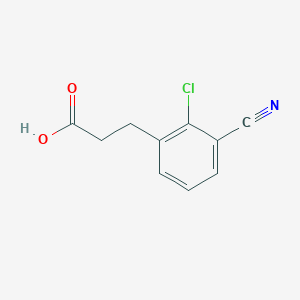
3-(2-Chloro-3-cyanophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-3-cyanophenyl)propanoic acid is an organic compound with the molecular formula C10H8ClNO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a cyano group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-cyanophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-3-cyanobenzene.
Grignard Reaction: The 2-chloro-3-cyanobenzene undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-(2-Chloro-3-cyanophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenylpropanoic acids.
科学研究应用
3-(2-Chloro-3-cyanophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Chloro-3-cyanophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group and chlorine atom play crucial roles in its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
3-(2-Chlorophenyl)propanoic acid: Lacks the cyano group, which may result in different reactivity and applications.
3-(2-Cyanophenyl)propanoic acid:
3-(4-Cyanophenyl)propanoic acid: The cyano group is positioned differently, leading to variations in reactivity and biological activity.
Uniqueness
3-(2-Chloro-3-cyanophenyl)propanoic acid is unique due to the presence of both the chlorine atom and cyano group on the phenyl ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
生物活性
3-(2-Chloro-3-cyanophenyl)propanoic acid, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article aims to explore its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H9ClNO2. Its structure features a propanoic acid backbone with a chloro and cyano substituent on the phenyl ring, which plays a crucial role in its biological activity.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound demonstrate broad-spectrum antimicrobial activity. Chlorinated derivatives often show enhanced lipophilicity and reactivity, which can improve their penetration into microbial cells and overall efficacy against resistant strains of bacteria and fungi .
Table 1: Antimicrobial Activity of Chlorinated Compounds
| Compound | Microbial Target | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| This compound | E. coli | 16 | Moderate |
| Dichloro derivatives | Staphylococcus aureus | 8 | High |
| 4-Chloro derivatives | Candida auris | 32 | Moderate |
2. Anticancer Activity
Studies have shown that this compound exhibits selective anticancer activity against various cancer cell lines. For instance, in vitro assays revealed that this compound significantly reduced the viability of colorectal adenocarcinoma (Caco-2) cells while showing minimal effects on pulmonary adenocarcinoma (A549) cells .
Case Study: Anticancer Effects on Caco-2 Cells
In a controlled study, treatment with 100 µM of the compound resulted in a 39.8% reduction in cell viability compared to untreated controls (p < 0.001). This suggests a potential mechanism of action involving specific cellular targets unique to Caco-2 cells.
3. Structure-Activity Relationship (SAR)
The presence of halogen atoms, such as chlorine, at specific positions on the phenyl ring has been shown to enhance biological activity significantly. For example, compounds with chloro substituents at the meta or para positions often exhibit increased inhibitory effects on microbial growth and cancer cell proliferation .
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Compound Type | Biological Activity Level |
|---|---|---|
| Ortho | Hydroxy group | Moderate |
| Meta | Chloro group | High |
| Para | Cyano group | Low |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Action : The compound's ability to disrupt microbial cell membranes is enhanced by its lipophilic properties due to chlorination.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through pathways that involve reactive oxygen species (ROS) generation or modulation of signaling pathways specific to certain cancer types.
属性
分子式 |
C10H8ClNO2 |
|---|---|
分子量 |
209.63 g/mol |
IUPAC 名称 |
3-(2-chloro-3-cyanophenyl)propanoic acid |
InChI |
InChI=1S/C10H8ClNO2/c11-10-7(4-5-9(13)14)2-1-3-8(10)6-12/h1-3H,4-5H2,(H,13,14) |
InChI 键 |
AWCSNGIXKRXDER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C#N)Cl)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















